1H-Indole, 2-acetyl-1-(phenylsulfonyl)-
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Overview
Description
1H-Indole, 2-acetyl-1-(phenylsulfonyl)-: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- typically involves the reaction of indole derivatives with acetylating and sulfonylating agents. One common method is the Larock indole annulation reaction, which uses palladium(II) acetate, 1,1′-bis(diphenylphosphino) ferrocene (dppf), and potassium bicarbonate (KHCO3) in DMF at 110°C to produce the desired indole derivative with high regioselectivity .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to the delocalization of π-electrons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indole, 2-acetyl-1-(phenylsulfonyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to multiple receptors and enzymes, thereby modulating their activity. For example, indole derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation and viral replication .
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrole: A heterocyclic building block used in various organic syntheses.
1-(Phenylsulfonyl)-2-indolylboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Uniqueness: 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- is unique due to the presence of both acetyl and phenylsulfonyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups with the indole nucleus provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
CAS No. |
117966-22-0 |
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Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)indol-2-yl]ethanone |
InChI |
InChI=1S/C16H13NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-11H,1H3 |
InChI Key |
XBQURWIIONNAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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